molecular formula C30H31Cl3N4O4 B10760792 3-[4-[1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenyl]benzamide;hydrochloride

3-[4-[1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenyl]benzamide;hydrochloride

Cat. No.: B10760792
M. Wt: 617.9 g/mol
InChI Key: XTVXEMMIPYMBLL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of GSK 1562590 hydrochloride involves several steps. The chemical name of the compound is N-[(1R)-1-[3’-(Aminocarbonyl)[1,1’-biphenyl]-4-yl]-2-(1-pyrrolidinyl)ethyl]-6,7-dichloro-2,3-dihydro-N-methyl-3-oxo-4H-1,4-benzoxazine-4-acetamide hydrochloride . The preparation of this compound typically involves the following steps:

    Formation of the biphenyl intermediate: This step involves the reaction of a biphenyl derivative with an appropriate amine to form the aminocarbonyl biphenyl intermediate.

    Cyclization: The intermediate undergoes cyclization to form the benzoxazine ring.

    Introduction of the pyrrolidinyl group: The pyrrolidinyl group is introduced through a substitution reaction.

    Final steps:

Chemical Reactions Analysis

GSK 1562590 hydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions used but generally involve modifications to the functional groups present in the compound .

Scientific Research Applications

GSK 1562590 hydrochloride has several scientific research applications:

Mechanism of Action

GSK 1562590 hydrochloride exerts its effects by selectively antagonizing the urotensin II receptor. This receptor is involved in the regulation of vascular tone and blood pressure. By blocking the receptor, GSK 1562590 hydrochloride inhibits the effects of urotensin II, leading to reduced vascular contraction and lower blood pressure .

Comparison with Similar Compounds

GSK 1562590 hydrochloride is unique in its high affinity and selectivity for the urotensin II receptor. Similar compounds include:

GSK 1562590 hydrochloride stands out due to its prolonged pharmacodynamic activity and high selectivity for the urotensin II receptor .

Properties

Molecular Formula

C30H31Cl3N4O4

Molecular Weight

617.9 g/mol

IUPAC Name

3-[4-[1-[[2-(6,7-dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-pyrrolidin-1-ylethyl]phenyl]benzamide;hydrochloride

InChI

InChI=1S/C30H30Cl2N4O4.ClH/c1-34(28(37)17-36-25-14-23(31)24(32)15-27(25)40-18-29(36)38)26(16-35-11-2-3-12-35)20-9-7-19(8-10-20)21-5-4-6-22(13-21)30(33)39;/h4-10,13-15,26H,2-3,11-12,16-18H2,1H3,(H2,33,39);1H

InChI Key

XTVXEMMIPYMBLL-UHFFFAOYSA-N

Canonical SMILES

CN(C(CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl.Cl

Origin of Product

United States

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